molecular formula C13H9FO3 B6396339 6-Fluoro-2-(3-hydroxyphenyl)benzoic acid CAS No. 1261928-77-1

6-Fluoro-2-(3-hydroxyphenyl)benzoic acid

Cat. No.: B6396339
CAS No.: 1261928-77-1
M. Wt: 232.21 g/mol
InChI Key: PMRDNPPLSLSHPR-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-hydroxyphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxyl-substituted phenyl group at position 2 and a fluorine atom at position 6 of the benzene ring. Its molecular formula is C₁₃H₉FO₃, with a molecular weight of 244.21 g/mol.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive phenolic acids, which are known for roles in antioxidant and anti-inflammatory pathways . However, its precise pharmacological profile remains under investigation.

Properties

IUPAC Name

2-fluoro-6-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(15)7-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRDNPPLSLSHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688700
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-77-1
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-hydroxyphenyl)benzoic acid typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a suitable base, and an appropriate solvent. The reaction is carried out under controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

6-Fluoro-2-(3-hydroxyphenyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares 6-fluoro-2-(3-hydroxyphenyl)benzoic acid with key structural analogs, focusing on substituent positions, molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences Source
This compound C₁₃H₉FO₃ 244.21 2-(3-hydroxyphenyl), 6-F Reference compound -
6-Fluoro-2-(5-fluoro-2-hydroxyphenyl)benzoic acid C₁₃H₈F₂O₃ 262.20 2-(5-fluoro-2-hydroxyphenyl), 6-F Additional fluorine on phenyl ring
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid C₁₄H₁₀F₂O₂ 264.23 3-(3-fluorophenyl), 2-CH₃, 6-F Methyl group at position 2
2-Fluoro-6-[(3-hexylphenyl)amino]benzoic acid C₁₉H₂₂FNO₂ 315.38 6-[(3-hexylphenyl)amino], 2-F Amino-linked hexylphenyl substituent
2-(3-Fluoro-6-methylbenzoyl)benzoic acid C₁₅H₁₁FO₃ 258.24 2-(3-fluoro-6-methylbenzoyl) Benzoyl group instead of hydroxyphenyl
Key Observations:
  • Substituent Effects : The hydroxyl group in this compound enhances polarity compared to methyl or trifluoromethyl analogs (e.g., 6-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, C₉H₆F₄O₂ , MW 222.14) . This may improve aqueous solubility but reduce membrane permeability.
  • Fluorine Position : Analogs like 6-fluoro-2-(5-fluoro-2-hydroxyphenyl)benzoic acid exhibit increased electronegativity and metabolic stability due to additional fluorine atoms .

Metabolic and Bioavailability Considerations

This compound is hypothesized to undergo microbial metabolism in the gut, producing simpler phenolic acids such as 3-hydroxybenzoic acid (C₇H₆O₃, MW 138.12) and 3-phenylpropionic acid (C₉H₁₀O₂, MW 150.17) . These metabolites are structurally distinct but share bioactive properties:

Metabolite Molecular Formula Bioactivity Profile Bioavailability Notes
3-Hydroxybenzoic acid C₇H₆O₃ Antioxidant, anti-inflammatory High intestinal absorption but rapid conjugation
3-Phenylpropionic acid C₉H₁₀O₂ Microbial catabolism product Moderate bioavailability via passive diffusion

In contrast, the parent compound’s fluorinated aromatic structure may slow metabolic degradation, extending its half-life compared to non-fluorinated analogs .

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